molecular formula C9H19FN2 B13157141 1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine

1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine

Cat. No.: B13157141
M. Wt: 174.26 g/mol
InChI Key: STJHPRPABHMIBW-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine is a synthetic organic compound belonging to the class of piperazine derivatives. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to optimize their physicochemical properties and serve as a structural foundation for arranging pharmacophoric groups . The specific substitution pattern of a 2-fluoroethyl group and an isopropyl group on the piperazine nitrogen atoms makes this compound a valuable intermediate for structure-activity relationship (SAR) studies and for the development of novel active compounds. The primary research value of this compound lies in its potential application in drug discovery and agrochemical development. Piperazine derivatives are extensively investigated for their diverse biological activities. Recent research highlights the significant potential of piperazine-based compounds as radioprotective agents , with some derivatives demonstrating superior efficacy and safety profiles compared to existing treatments in preclinical models . Furthermore, piperazine motifs are found in various FDA-approved kinase inhibitors, receptor modulators, and antiviral drugs, underscoring their broad utility in pharmaceutical design . In agrochemistry, piperazine derivatives are also explored for their pesticidal activities , making this compound a candidate for the synthesis and screening of new crop protection agents . From a chemical perspective, the 2-fluoroethyl group can enhance the molecule's lipophilicity and metabolic stability, while the isopropyl group introduces steric influence, both of which are critical parameters in lead optimization. This compound is intended for use in organic synthesis, including nucleophilic substitution, reductive amination, and amide bond formation, to create more complex molecular architectures. It is supplied as a high-purity material for research purposes. Hazard Statements: H226 - Flammable liquid and vapour. H302 - Harmful if swallowed. H315 - Causes skin irritation. H318 - Causes serious eye damage. H335 - May cause respiratory irritation. Precautionary Statements: P210 - Keep away from heat/sparks/open flames/hot surfaces. P261 - Avoid breathing dust/fume/gas/mist/vapours/spray. P280 - Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H19FN2

Molecular Weight

174.26 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-propan-2-ylpiperazine

InChI

InChI=1S/C9H19FN2/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8H2,1-2H3

InChI Key

STJHPRPABHMIBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CCF

Origin of Product

United States

Preparation Methods

Classical Alkylation Approach

The predominant method for synthesizing 1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine involves stepwise alkylation of piperazine with 2-fluoroethyl bromide and isopropyl bromide or vice versa. The general procedure is as follows:

  • Starting materials: Piperazine, 2-fluoroethyl bromide, isopropyl bromide
  • Base: Potassium carbonate (K2CO3) or similar inorganic base to deprotonate piperazine nitrogen
  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: Heating at 80–100°C for several hours (typically 4–12 hours) to drive the reaction to completion
  • Workup: Purification by extraction, distillation, or recrystallization to isolate the target compound

This reaction scheme relies on nucleophilic substitution (SN2) where the nucleophilic nitrogen of piperazine attacks the electrophilic carbon of the alkyl bromide, displacing bromide ion.

Stepwise Alkylation Strategy

Due to the presence of two different substituents, selective monoalkylation is critical. A typical sequence is:

  • First alkylation: Piperazine is reacted with 2-fluoroethyl bromide to form 1-(2-fluoroethyl)piperazine.
  • Second alkylation: The intermediate is then reacted with isopropyl bromide to yield this compound.

Alternatively, the order can be reversed depending on reactivity and selectivity considerations.

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed to optimize reaction parameters such as temperature, residence time, and stoichiometry, improving yield and reproducibility. Key features include:

  • Catalyst use: While base-mediated alkylation is common, catalysts may be introduced to improve selectivity or reaction rate.
  • Purification: Advanced purification methods such as distillation under reduced pressure, crystallization, and chromatographic techniques (e.g., preparative liquid chromatography) are used to obtain high-purity product.
  • Process control: Real-time monitoring of reaction progress via spectroscopic methods (e.g., NMR, IR) ensures consistent quality.

Reaction Mechanism and Chemical Considerations

The alkylation reactions proceed via nucleophilic substitution (SN2) on the alkyl bromides:

  • The lone pair on the piperazine nitrogen attacks the electrophilic carbon attached to bromide.
  • The bromide ion is displaced, forming the new C–N bond.
  • The presence of potassium carbonate serves to neutralize the hydrobromic acid formed, driving the reaction forward.

The fluoroethyl group is relatively less reactive due to the electron-withdrawing fluorine, requiring optimized conditions to achieve efficient substitution.

Data Table: Typical Reaction Parameters for Preparation

Step Reactants Base Solvent Temperature (°C) Time (hours) Yield (%) Notes
1st Alkylation Piperazine + 2-fluoroethyl bromide K2CO3 DMF 80–90 6–8 70–85 Monoalkylation to 1-(2-fluoroethyl)piperazine
2nd Alkylation Intermediate + isopropyl bromide K2CO3 DMF 90–100 6–10 65–80 Formation of this compound
Purification Crystallization / Distillation Removal of impurities and unreacted reagents

Alternative Synthetic Approaches and Research Findings

While the classical alkylation method is standard, literature on related piperazine derivatives suggests alternative synthetic strategies that may be adapted:

  • Pd-catalyzed coupling reactions: For complex piperazine derivatives, palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) can be used to install aryl or alkyl substituents selectively, though this is less common for simple alkylations like fluoroethyl or isopropyl groups.
  • One-pot procedures: Some patents and research articles describe one-pot multi-step reactions combining alkylation and protection/deprotection steps to improve efficiency and reduce purification steps.
  • Use of solid supports: In related piperazine syntheses, solid-phase synthesis techniques have been applied to facilitate purification and improve yields.

However, for this compound specifically, the direct alkylation remains the most practical and scalable approach.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may modulate the activity of enzymes or receptors, influencing cellular pathways and physiological processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents on Piperazine Key Properties/Activities References
1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine N1: 2-Fluoroethyl; N4: Isopropyl Enhanced lipophilicity, metabolic stability (inferred)
1-(4-Chlorobenzhydryl)piperazine derivatives N1: 4-Chlorobenzhydryl; N4: Benzoyl Cytotoxicity against liver, breast, and colon cancer cell lines (IC50: <10 μM)
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine N1: 2-Methoxyphenyl; N4: Piperidinyl High dopamine D2 receptor affinity (Ki: <100 nM)
1-(4-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine N1: 4-Fluorobenzyl; N4: 2-Hydroxyethyl Antibacterial activity against Gram-positive/-negative bacteria
1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine (SA4503) N1: 3,4-Dimethoxyphenethyl; N4: 3-Phenylpropyl Sigma-1 receptor agonist; antidepressant activity

Key Observations :

  • Fluorinated vs. Non-Fluorinated Analogues: The 2-fluoroethyl group in the target compound may improve metabolic stability compared to non-fluorinated derivatives like 1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP), which has higher water solubility but lower lipophilicity .
  • Branched Alkyl Groups : The isopropyl group in the target compound provides steric bulk similar to the 3-phenylpropyl group in SA4503, which is critical for receptor binding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound (Inferred) 1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP) 1-(4-Fluorobenzyl)-4-(2-hydroxyethyl)piperazine
LogP ~2.5 (estimated) -0.8 ~1.2
Solubility Moderate in ethanol; low in water Miscible in water/ethanol Soluble in polar solvents
pKa ~8.5 (piperazine N-H) pKa1: 3.73; pKa2: 7.98 ~9.0 (piperazine N-H)
Thermal Stability Stable up to 150°C Decomposes at 192°C Stable under standard conditions

Notes:

  • Fluorination increases hydrophobicity (higher LogP) compared to hydroxylated analogues like HEHPP .
  • The isopropyl group may reduce water solubility relative to hydroxyethyl substituents .

Biological Activity

1-(2-Fluoroethyl)-4-(propan-2-yl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a piperazine ring substituted with a fluoroethyl and isopropyl group, suggests possible interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Piperazine derivatives are known for their diverse pharmacological effects, including:

  • CNS Activity : Many piperazine compounds exhibit activity at serotonin and dopamine receptors, which are crucial for central nervous system (CNS) functions .
  • Anticancer Properties : Research indicates that some piperazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
  • Radioprotection : Certain piperazine derivatives have shown promise as radioprotective agents, mitigating DNA damage from ionizing radiation .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Description Reference
CNS ActivityInteraction with serotonin and dopamine receptors; potential antidepressant effects ,
Anticancer ActivityInduces apoptosis in various cancer cell lines; inhibits tumor growth ,
RadioprotectionProtects against DNA damage from radiation; enhances cell viability post-radiation
Antimicrobial EffectsExhibits antimicrobial properties against various pathogens

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of a series of piperazine derivatives, including this compound, against several cancer cell lines. The compound demonstrated significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin. The mechanism involved the activation of caspases leading to programmed cell death .

Case Study 2: Radioprotective Effects

In a preclinical study, derivatives including this compound were tested for their ability to protect lymphoblastic leukemia cells from gamma radiation. The results indicated that these compounds significantly increased cell viability compared to untreated controls. This suggests their potential application as radiation countermeasures in clinical settings .

Research Findings

Recent research has focused on optimizing the structure of piperazine derivatives to enhance their biological activity. Modifications at the N-4 position of the piperazine ring have been shown to influence receptor affinity and bioactivity significantly. For instance, substituents that increase lipophilicity have been associated with improved cellular permeability and efficacy .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(2-fluoroethyl)-4-(propan-2-yl)piperazine?

The compound can be synthesized via alkylation reactions using a piperazine backbone. For example:

  • Step 1 : React 4-(propan-2-yl)piperazine with 2-fluoroethyl bromide in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution.
  • Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .
  • Note : Optimize reaction time (6–7 hours) and stoichiometry (1.2 equiv alkylating agent) to avoid over-alkylation .

Q. How can impurities or byproducts be minimized during synthesis?

  • Byproduct Analysis : Common impurities include dialkylated derivatives (e.g., 1,4-bis(2-fluoroethyl)piperazine). Use controlled stoichiometry (1:1.2 ratio of piperazine to alkylating agent) and monitor via TLC .
  • Purification : Employ gradient chromatography (ethyl acetate:hexane, 1:8 to 1:4) to separate mono- and dialkylated products .

Q. What spectroscopic techniques validate the compound’s structure?

  • ¹H/¹³C NMR : Key signals include δ 4.5–4.7 ppm (CH₂F coupling split) for the fluoroethyl group and δ 1.0–1.2 ppm (doublet, J = 6.8 Hz) for the isopropyl group .
  • MS (ESI+) : Expected [M+H]⁺ at m/z 217.2 (calculated for C₉H₁₈FN₂) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., tyrosine kinases). Parameterize the fluoroethyl group’s electronegativity and steric effects .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. The fluorine atom’s electron-withdrawing effect may enhance binding affinity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Test the compound at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Control Experiments : Verify purity (>95% via HPLC) to exclude confounding impurities. Cross-validate assays (e.g., MTT vs. apoptosis markers) .

Q. How does modifying substituents impact structure-activity relationships (SAR)?

  • Fluoroethyl vs. Benzyl : Replace the fluoroethyl group with a benzyl moiety () to assess hydrophobicity. Use logP calculations (e.g., ClogP) to correlate with membrane permeability .
  • Isopropyl vs. Cyclohexyl : Compare steric hindrance effects on receptor binding via SPR (surface plasmon resonance) .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH Adjustment : Test solubility at pH 4–8 (HEPES buffer) and measure via UV-Vis at λ = 264 nm (aromatic piperazine absorption) .

Q. What protocols ensure stability during long-term storage?

  • Storage Conditions : Store at –20°C under argon to prevent hydrolysis of the fluoroethyl group. Monitor degradation via HPLC every 6 months .

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